molecular formula C19H18N2O2S B2376522 N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 1286710-00-6

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2376522
CAS No.: 1286710-00-6
M. Wt: 338.43
InChI Key: ROVWZMIACZSHDP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is an organic compound that features a benzamide core with furan, pyridine, and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 2-(methylthio)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Furan and Pyridine Groups: The furan-2-ylmethyl and pyridin-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using corresponding halides or via coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan and pyridine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, pyridine, and methylthio groups could contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(methylthio)benzamide: Lacks the pyridine group.

    N-(pyridin-2-ylmethyl)-2-(methylthio)benzamide: Lacks the furan group.

Uniqueness

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both furan and pyridine groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-24-18-10-3-2-9-17(18)19(22)21(14-16-8-6-12-23-16)13-15-7-4-5-11-20-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVWZMIACZSHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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